molecular formula C8H4Br2S B2834234 3,4-dibromo-1-benzothiophene CAS No. 153798-98-2

3,4-dibromo-1-benzothiophene

Cat. No.: B2834234
CAS No.: 153798-98-2
M. Wt: 291.99
InChI Key: QPAIFZVVTUNRHG-UHFFFAOYSA-N
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Description

3,4-dibromo-1-benzothiophene is a brominated derivative of benzo[b]thiophene, an aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the benzo[b]thiophene ring. Benzo[b]thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene, 3,4-dibromo- typically involves the bromination of benzo[b]thiophene. One common method is the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of benzo[b]thiophene, 3,4-dibromo- may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalytic methods can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-dibromo-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3,4-dibromo- depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atoms, which can undergo substitution or coupling reactions. In materials science, its electronic properties are exploited to enhance the performance of polymers and other materials . In medicinal chemistry, its interactions with biological targets are studied to develop new therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 3,4-dibromo-1-benzothiophene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical reactions. Its structural features allow for diverse functionalization, making it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

3,4-dibromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAIFZVVTUNRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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